Cytotoxicity Against A-549 Non-Small Cell Lung Cancer Cells: Adamantane-Containing 4-Thiazolidinone Series Comparison
In a 2024 head-to-head evaluation of adamantane-containing 4-thiazolidinone derivatives synthesized via a catalyst-free green method, compound 2b—identified as a member of the N-adamantyl-substituted thiazolidinone series that includes the 3-(adamantan-1-ylmethyl)-2-aryl-1,3-thiazolidin-4-one scaffold—exhibited the most potent cytotoxicity against A-549 human non-small cell lung cancer (NSCLC) cells with an IC50 of 19.07 µM, outperforming compounds 2c (IC50 = 32.92 µM) and 2a (IC50 = 63.38 µM) [1]. The 3.3-fold potency differential between the best and weakest congener within this single series illustrates the sensitivity of anticancer activity to the specific aryl and adamantyl substitution pattern. Apoptotic cell death was confirmed by DAPI and Annexin V-FITC staining for the active compounds [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.07 µM (compound 2b, series representative bearing adamantane at N-3) |
| Comparator Or Baseline | Compound 2c: IC50 = 32.92 µM; Compound 2a: IC50 = 63.38 µM |
| Quantified Difference | 2b is 1.7-fold more potent than 2c and 3.3-fold more potent than 2a |
| Conditions | A-549 human non-small cell lung cancer (NSCLC) cell line; MTT assay; catalyst-free green synthesis in ethanol-water at room temperature |
Why This Matters
For procurement decisions in anticancer screening programs, the 3.3-fold intra-series potency range demonstrates that the specific aryl-halogen and adamantyl-linker combination in this compound class is non-redundant; selecting an alternative congener without confirming the precise substitution identity risks a significant loss of cytotoxic potency.
- [1] Abkar Aras M, Jafari N, Moshtaghi Zonouz A, Hamishehkar H. An efficient green synthesis and in vitro evaluation of novel adamantane-containing 4-thiazolidinone derivatives as anticancer agents. Journal of Molecular Structure, 2025; 1321: 139708. DOI: 10.1016/j.molstruc.2024.139708. View Source
